Benzyl (5-(methylamino)pentyl)carbamate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
benzyl N-[5-(methylamino)pentyl]carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-15-10-6-3-7-11-16-14(17)18-12-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3,(H,16,17) |
InChI Key |
ZGFRTPYHCZCKGT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for Benzyl 5 Methylamino Pentyl Carbamate
Retrosynthetic Analysis of the Carbamate (B1207046) Linkage and Constituent Moieties
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route.
Identification of Key Precursors: Benzyl (B1604629) Alcohol, 5-(methylamino)pentylamine, and Carbamoylating Agents
Based on the disconnection strategies, the key precursors for the synthesis of Benzyl (5-(methylamino)pentyl)carbamate can be identified. Benzyl alcohol serves as the precursor for the benzyloxycarbonyl moiety. The diamine portion is derived from a protected or selectively reactive form of 5-(methylamino)pentylamine.
Various carbamoylating agents can be employed to form the carbamate linkage. These include:
Benzyl chloroformate: A common and reactive reagent for introducing the benzyloxycarbonyl (Cbz) protecting group.
Carbonyl diimidazole (CDI): A milder and safer alternative to phosgene-derived reagents. wikipedia.orgyoutube.com
Isocyanates: Formed in situ via rearrangements like the Curtius rearrangement, which can then react with an alcohol. wikipedia.orgnih.gov
Classical Synthetic Routes for Carbamate Formation Applicable to this compound
Several classical methods are well-suited for the formation of the carbamate bond in this compound.
Reaction of Amines with Chloroformates
The reaction between an amine and a chloroformate is a widely used method for carbamate synthesis. In this case, 5-(methylamino)pentylamine would be reacted with benzyl chloroformate. cdnsciencepub.com A base is typically required to neutralize the hydrochloric acid byproduct. nih.gov
Reaction Scheme:
Due to the presence of two amine groups in 5-(methylamino)pentylamine (a primary and a secondary amine), selective protection strategies may be necessary to ensure the reaction occurs at the desired primary amine.
Reaction of Amines with Carbonyl Compounds (e.g., Carbonyl Diimidazole, Urea)
Carbonyldiimidazole (CDI) is an effective reagent for carbamate synthesis under mild conditions. wikipedia.orgsemanticscholar.org The reaction proceeds by first activating an alcohol (benzyl alcohol) with CDI to form an imidazole-carboxylate intermediate. This intermediate then reacts with the amine (5-(methylamino)pentylamine) to yield the carbamate. nih.govresearchgate.net This method avoids the use of hazardous reagents like phosgene (B1210022). wikipedia.org
Another approach involves the reaction of an amine with urea (B33335). Heating a mixture of benzyl alcohol and urea in the presence of a suitable catalyst can produce benzyl carbamate. This benzyl carbamate could then potentially be used in a subsequent transcarbamoylation reaction, or the diamine could be reacted directly under specific conditions.
| Reagent | Conditions | Advantages | Disadvantages |
| Benzyl Chloroformate | Basic conditions | High reactivity, well-established | Formation of HCl, potential for side reactions |
| Carbonyl Diimidazole | Mild, anhydrous conditions | Safer than phosgene, good yields | Requires activation of alcohol |
| Urea | High temperature, catalyst | Inexpensive reagent | High temperatures may not be suitable for all substrates |
Curtius Rearrangement and Related Approaches for Isocyanate Intermediates
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. wikipedia.orgnih.gov This isocyanate can then be trapped by an alcohol to form a carbamate. nih.govacs.org
For the synthesis of this compound, a carboxylic acid precursor would be converted to an acyl azide. This acyl azide would then undergo the Curtius rearrangement to form an isocyanate. Subsequent reaction with benzyl alcohol would yield the desired carbamate. libretexts.orgorganic-chemistry.org This method is known for its tolerance of a wide range of functional groups and proceeds with retention of stereochemistry. nih.gov
General Steps of the Curtius Rearrangement for Carbamate Synthesis:
Conversion of a carboxylic acid to an acyl azide.
Thermal or photochemical rearrangement of the acyl azide to an isocyanate with loss of nitrogen gas.
Trapping of the isocyanate intermediate with an alcohol to form the carbamate.
| Precursor | Key Intermediate | Trapping Agent | Product |
| Carboxylic Acid | Acyl Azide | Benzyl Alcohol | Benzyl Carbamate Derivative |
| Acyl Halide | Acyl Azide | Benzyl Alcohol | Benzyl Carbamate Derivative |
Hofmann Rearrangement in Carbamate Synthesis
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org The reaction typically proceeds by treating an amide with bromine and a strong base, which generates an isocyanate intermediate. masterorganicchemistry.comyoutube.com While the isocyanate is usually hydrolyzed to an amine, it can be trapped by nucleophiles, such as alcohols, to form stable carbamates. wikipedia.orgchem-station.com This modification makes the Hofmann rearrangement a viable, albeit indirect, method for carbamate synthesis.
The general mechanism involves the following steps:
Deprotonation of the primary amide by a base.
Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.org
A second deprotonation forms a bromoamide anion. wikipedia.org
The bromoamide anion rearranges, with the alkyl group migrating from the carbonyl carbon to the nitrogen, displacing the bromide ion to form an isocyanate. wikipedia.orgyoutube.com
In the presence of an alcohol, such as benzyl alcohol, the alcohol attacks the electrophilic carbon of the isocyanate to yield the corresponding carbamate. wikipedia.orgstackexchange.com
For the synthesis of a precursor to this compound, one could envision starting with an appropriately protected diamine derivative. For instance, an amide like 6-(benzyloxycarbonylamino)hexanamide could undergo the Hofmann rearrangement. The resulting isocyanate intermediate would then be trapped with benzyl alcohol to form the desired carbamate structure. Reagents other than bromine, such as N-bromosuccinimide (NBS) or lead tetraacetate, can also be used to facilitate the rearrangement under milder conditions. wikipedia.orgchem-station.com
Modern Synthetic Advancements and Their Application to this compound Synthesis
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and versatile methods for carbamate formation. These modern approaches often utilize catalysis, green reagents, and streamlined one-pot procedures to overcome the limitations of classical methods, such as the use of hazardous materials like phosgene. psu.eduresearchgate.net
Catalyst-mediated reactions represent a significant leap forward in carbamate synthesis, offering milder reaction conditions and improved selectivity. Transition metal catalysis is at the forefront of this evolution, with various systems developed for the efficient formation of carbamates. These reactions often involve the activation of carbon dioxide (CO2) or other carbonyl sources. nih.gov
Several catalytic systems have been reported for carbamate synthesis:
Copper-Catalyzed Reactions : Copper catalysts have been used for the cross-coupling of amines with alkoxycarbonyl radicals to provide carbamates under mild conditions. organic-chemistry.org This approach is compatible with a wide range of primary and secondary aliphatic and aromatic amines. organic-chemistry.org
Ruthenium-Catalyzed Reactions : Ruthenium complexes can catalyze the direct coupling of an alcohol and an amine to form amides, and related systems can be adapted for carbamate synthesis. researchgate.net
Nickel-Catalyzed Reactions : Dual nickel photocatalysis has been employed for the synthesis of O-aryl carbamates from CO2, an aryl halide, and an amine, showcasing a modern approach that leverages light energy. nih.gov
Zirconium(IV)-Catalyzed Exchange : Zirconium(IV) catalysts have been shown to facilitate the exchange between dialkyl carbonates and amines to produce carbamates. organic-chemistry.org
Metal-Free Catalysis : In some systems, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can act as both a CO2 capture agent and a catalyst for the conversion of CO2 into carbamates, avoiding the need for metal catalysts. organic-chemistry.org
In the context of this compound synthesis, a catalyst could mediate the reaction between a precursor like N-methyl-1,5-diaminopentane, a benzyl source (e.g., benzyl alcohol or benzyl halide), and a carbonyl source like CO2. The catalyst's role would be to facilitate the activation of CO2 and its subsequent reaction with one of the amine groups, allowing for regioselective carbamate formation.
| Catalyst System | Reactants | Key Advantages | Reference |
|---|---|---|---|
| Copper Complexes | Amines, Carbazates | Mild conditions, broad substrate scope. | organic-chemistry.org |
| Zirconium(IV) | Amines, Dialkyl Carbonates | Effective for carbamate-urea exchange processes. | organic-chemistry.org |
| Nickel Photocatalysis | Amines, CO2, Aryl Halides | Uses light energy, avoids toxic phosgene derivatives. | nih.gov |
| Immobilized Organic Bases (e.g., DBU) | Amines, CO2, Alkyl Halides | Recyclable catalyst, mild conditions. | researchgate.net |
| Iron/Titanium/Nickel Oxides on Alumina | Urea, Benzyl Alcohol | High conversion and selectivity for benzyl carbamate. | google.com |
Green chemistry principles are increasingly guiding the development of new synthetic routes for carbamates. A primary focus is the replacement of hazardous reagents, such as phosgene and its derivatives, with more environmentally benign alternatives. psu.eduresearchgate.net Carbon dioxide (CO2) has emerged as an ideal C1 source for this purpose, as it is abundant, inexpensive, non-toxic, and renewable. psu.edunih.gov
The direct synthesis of carbamates from amines, alcohols, and CO2 is a halogen-free and sustainable pathway. psu.edursc.org This transformation can be promoted by basic catalysts, which facilitate the reaction even under mild CO2 pressure and without the need for dehydrating agents. psu.edursc.org The process involves the nucleophilic attack of the amine on CO2 to form a carbamic acid intermediate, which then undergoes condensation with an alcohol to yield the final carbamate product. researchgate.net
For the synthesis of this compound, a green approach would involve the direct reaction of N-methyl-1,5-diaminopentane with CO2 and benzyl alcohol. This method avoids toxic reagents and minimizes waste, aligning with the goals of sustainable chemistry. rsc.orgrsc.org Furthermore, the use of catalysts supported on recyclable materials or the use of solvents like deep eutectic solvents (DESs) can further enhance the environmental credentials of the synthesis. nih.gov
One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. nih.govrsc.org For carbamate synthesis, multi-component reactions (MCRs) are particularly powerful.
A common one-pot strategy is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. organic-chemistry.orgacs.org This reaction is often facilitated by a base, such as cesium carbonate (Cs2CO3), and can be accelerated by additives like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org This method provides an efficient route to various carbamates under mild conditions. organic-chemistry.org
Another approach involves the in-situ generation of isocyanate intermediates from N-protected amines (e.g., N-Boc or N-Cbz protected amines), which then react with nucleophiles like alcohols or thiols to afford the desired carbamates or thiocarbamates. researchgate.netrsc.org For example, N-Cbz-protected amines can be converted to isocyanates using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by the addition of an alcohol to complete the carbamate synthesis in a single pot. rsc.org This strategy streamlines the transformation of readily available protected amines into valuable carbamate products. nih.govrsc.org
Purification and Isolation Methodologies for Synthesized this compound (Focus on Techniques)
Following the synthesis of this compound, effective purification and isolation are critical to obtain the compound in high purity, free from starting materials, reagents, and byproducts. The choice of purification technique depends on the physicochemical properties of the target molecule and the impurities present.
Chromatography is the most powerful and widely used method for the purification of organic compounds like carbamates. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov
Column Chromatography: This is a standard technique for preparative scale purification in a synthesis lab. For a molecule like this compound, which contains both nonpolar (benzyl group) and polar (secondary and carbamate-bound amines) moieties, either normal-phase or reversed-phase column chromatography could be employed.
Normal-Phase: Uses a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The elution order is from least polar to most polar.
Reversed-Phase: Uses a nonpolar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol). nih.gov This is often highly effective for compounds with both hydrophobic and hydrophilic character.
High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. acs.org It is used for both analytical and preparative purposes.
Reversed-Phase HPLC (RP-HPLC) is the most common mode for carbamate analysis and purification. thermofisher.com A C18 column is typically used, and separation is achieved by running a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase, which may be buffered or contain an acid modifier like formic acid for mass spectrometry compatibility. sielc.com Given the amine functionality in this compound, using a buffer or modifier is essential to ensure good peak shape and reproducibility.
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Application |
|---|---|---|---|---|
| Normal-Phase Column Chromatography | Silica Gel, Alumina (Polar) | Hexane/Ethyl Acetate (B1210297), Dichloromethane (B109758)/Methanol (B129727) (Nonpolar) | Adsorption; polar compounds are retained more strongly. | Preparative scale purification of less polar to moderately polar compounds. |
| Reversed-Phase HPLC (RP-HPLC) | C18, C8 (Nonpolar) | Water/Acetonitrile, Water/Methanol (Polar) | Partitioning; nonpolar compounds are retained more strongly. | High-resolution analysis and preparative purification, ideal for compounds with mixed polarity. thermofisher.comsielc.com |
Recrystallization and Precipitation Methods
Recrystallization and precipitation are crucial techniques for the purification of solid organic compounds like this compound. These methods rely on the principle that the solubility of a compound in a solvent changes with temperature. rsc.org An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at a lower temperature, allowing for the formation of pure crystals upon cooling while impurities remain in the solution. rsc.org
For carbamates, including benzyl carbamates, the choice of solvent system is critical to achieving high purity and yield. The selection is often guided by the polarity of the compound and the impurities present. A single-solvent or a multi-solvent system can be employed. In a two-solvent system, the crude material is typically dissolved in a "good" solvent in which it is highly soluble, and a "poor" solvent (antisolvent) in which it is less soluble is added dropwise to induce precipitation or crystallization. mit.edu
Research findings on related benzyl carbamate derivatives provide insight into effective solvent systems. For instance, Benzyl N-vinyl carbamate has been successfully purified by crystallization from heptane (B126788) after initial workup. acs.org In another synthesis, a benzyl carbamate product was purified by dissolving it in warm ethyl acetate, followed by the addition of hexane to induce precipitation, yielding a high-purity product upon cooling. orgsyn.org The use of tert-butyl methyl ether has also been reported for obtaining analytically pure samples of similar compounds. orgsyn.org
The general procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. If any insoluble impurities are present, a hot filtration can be performed. The clear solution is then allowed to cool slowly and undisturbed to promote the growth of large, well-formed crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals. Once crystallization is complete, the purified solid is isolated by vacuum filtration, washed with a small amount of cold solvent to remove any residual mother liquor, and dried under vacuum. rsc.org
Table 1: Solvent Systems for Recrystallization of Benzyl Carbamate Derivatives
| Solvent System | Compound Type | Key Findings |
|---|---|---|
| Heptane | Benzyl-N-vinyl carbamate | Used for final purification after removal of reaction solvent. acs.org |
| Ethyl Acetate / Hexane | Benzyl hydroxymethyl carbamate derivative | Crude product dissolved in warm ethyl acetate; hexane added to complete precipitation. orgsyn.org |
| tert-Butyl Methyl Ether (TBME) | Benzyl hydroxymethyl carbamate derivative | Used to obtain an analytically pure sample from an already purified product. orgsyn.org |
| Ethanol (B145695) | General | A common, general-purpose solvent for recrystallizing compounds with minor impurities. rochester.edu |
Solvent Extraction and Distillation Strategies
Solvent Extraction
Solvent extraction, particularly liquid-liquid extraction (LLE), is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. youtube.com For a compound like this compound, which possesses a basic secondary amine group, acid-base extraction is a highly effective strategy.
This technique exploits the ability of the basic amine to be protonated by an acid, forming a water-soluble salt. The general procedure involves dissolving the crude product mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane. This organic solution is then washed with an aqueous acidic solution (e.g., dilute hydrochloric acid). The basic target compound reacts to form its hydrochloride salt and dissolves in the aqueous layer, while neutral or acidic impurities remain in the organic layer. The two layers are then separated. The aqueous layer, containing the protonated product, is subsequently made basic (e.g., with sodium hydroxide (B78521) or sodium carbonate solution) to regenerate the free amine form of the compound. Finally, the purified product is extracted back into a fresh organic solvent, which is then dried and concentrated to yield the purified compound. prepchem.com This method was effectively used in the purification of the structurally similar mono-Boc-1,5-diaminopentane. prepchem.com
General extraction protocols for carbamates often utilize solvents such as dichloromethane or acetonitrile. scielo.brepa.gov The choice of solvent depends on the specific properties of the compound and the impurities being removed.
Table 2: Solvent Extraction Strategies for Carbamate Purification
| Extraction Strategy | Key Reagents/Solvents | Mechanism | Application Notes |
|---|---|---|---|
| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate), Aqueous Acid (e.g., HCl), Aqueous Base (e.g., Na₂CO₃) | The basic amine is protonated to form a water-soluble salt, separating it from neutral/acidic impurities. The amine is then regenerated with a base and re-extracted. prepchem.com | Highly effective for compounds with basic functional groups, such as the secondary amine in the target molecule. prepchem.com |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | The compound is partitioned between the aqueous sample and the organic solvent based on its solubility. scielo.br | Dichloromethane is a common solvent for extracting carbamates, but emulsion formation can sometimes complicate phase separation. scielo.br |
Distillation Strategies
Distillation is a purification method used to separate components of a liquid mixture based on differences in their boiling points. youtube.com For organic compounds with high boiling points or those that are thermally sensitive, such as many carbamates, distillation at atmospheric pressure is often unsuitable as it can lead to decomposition. rochester.edu
In such cases, vacuum distillation (distillation under reduced pressure) is the preferred method. By reducing the pressure inside the distillation apparatus, the boiling point of the compound is significantly lowered, allowing it to vaporize at a temperature below its decomposition point. youtube.comrochester.edu However, even under high vacuum, some benzyl carbamates can be difficult to distill without decomposition, making crystallization a more favorable purification technique. acs.org It has been noted that distillation of amides and ureas (a class that includes carbamates) should generally be avoided if other methods are available. rochester.edu
If distillation were to be employed for an intermediate or a precursor to this compound, it would require a high vacuum setup. The process involves heating the crude liquid in a flask connected to a condenser and a vacuum pump. The component with the lower boiling point at that pressure vaporizes first, travels to the condenser where it is cooled back into a liquid, and is collected in a separate receiving flask. youtube.com
Table 3: Distillation Considerations for Thermally Sensitive Carbamates
| Distillation Method | Principle | Suitability for this compound | Notes |
|---|---|---|---|
| Simple/Fractional Distillation (Atmospheric Pressure) | Separation based on boiling point differences at ambient pressure. youtube.com | Unsuitable | High boiling point and potential for thermal decomposition make this method risky. rochester.edu |
Chemical Reactivity and Derivatization Strategies for Benzyl 5 Methylamino Pentyl Carbamate
Reactivity of the Carbamate (B1207046) Functional Group
The carbamate group in Benzyl (B1604629) (5-(methylamino)pentyl)carbamate, specifically a benzyl carbamate, exhibits reactivity characteristic of both esters and amides. Its reactivity is largely centered around the electrophilic carbonyl carbon.
Hydrolysis Pathways and Stability Considerations in Various Chemical Environments
The stability of the carbamate bond is highly dependent on the pH of the surrounding medium. Generally, carbamates are relatively stable under neutral conditions but are susceptible to hydrolysis under both acidic and basic conditions. orgoreview.com
Under acidic conditions, the hydrolysis of carbamates can proceed through two primary mechanisms: AAC1 and AAC2. The prevailing mechanism is dependent on the acid concentration. libretexts.org The AAC2 mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water. libretexts.org In contrast, the AAC1 mechanism involves the formation of a resonance-stabilized cation upon protonation and subsequent cleavage of the carbon-oxygen bond. Studies on ethyl carbamate have shown a transition from an A2 to an A1 mechanism with increasing acidity. libretexts.org
Basic hydrolysis of carbamates, particularly N-monosubstituted carbamates, typically proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. researchgate.net This pathway involves the deprotonation of the carbamate nitrogen to form an anion, which then expels the alkoxy group to form an isocyanate intermediate. This intermediate is subsequently attacked by a hydroxide (B78521) ion to yield a carbamic acid, which readily decarboxylates to the corresponding amine. orgoreview.com
The stability of carbamates in different chemical environments is a critical consideration in their application. For instance, N,N-disubstituted carbamates have been shown to be more stable in both buffer and plasma solutions compared to their N-monosubstituted counterparts. osti.gov
Table 1: General Stability of Carbamate Functional Group under Various pH Conditions
| pH Range | Condition | General Stability | Predominant Hydrolysis Pathway |
|---|---|---|---|
| < 5 | Acidic | Labile | AAC1 or AAC2 |
| 5 - 9 | Neutral to Mildly Basic | Generally Stable | Minimal Hydrolysis |
Transcarbamoylation Reactions and Ester Exchange
Transcarbamoylation, or urethane (B1682113) exchange, is a reaction in which the alkoxy or amino group of a carbamate is exchanged. These reactions are often catalyzed and can occur under relatively mild conditions. docbrown.info This process is particularly relevant in polyurethane chemistry, where it can be used for recycling purposes. docbrown.info The reaction can proceed through either a dissociative mechanism, involving the formation of an isocyanate intermediate at high temperatures, or an associative mechanism in the presence of a suitable catalyst at lower temperatures. researchgate.net
Ester exchange in carbamates, also a form of transcarbamoylation, involves the substitution of the alcohol moiety. This can be achieved by reacting the carbamate with an alcohol, often in the presence of a catalyst. For example, the alkoxy exchange of sulfonyl carbamates can be achieved by heating in an alcohol solvent without the need for a catalyst. docbrown.info
Table 2: Catalysts and Conditions for Transcarbamoylation Reactions
| Catalyst/Condition | Substrate Type | Reactant | Outcome |
|---|---|---|---|
| Heat (High Temp.) | Polyurethanes | Hydroxyl Groups | Dissociative exchange via isocyanate |
| Dibutyltin dilaurate (DBTDL) | Polyurethanes | Free Hydroxyl Groups | Associative urethane exchange |
| Potassium tert-butoxide (t-BuOK) | Dicarbamates | Methanol (B129727) | Transcarbamoylation |
N-H Bond Reactivity and Functionalization of the Carbamate Nitrogen
The nitrogen atom of the carbamate group in Benzyl (5-(methylamino)pentyl)carbamate is part of a secondary carbamate and thus has a reactive N-H bond. This allows for further functionalization through reactions such as N-alkylation and N-acylation.
N-alkylation of carbamates can be achieved using alkyl halides in the presence of a base. Cesium carbonate (Cs2CO3) in combination with tetrabutylammonium (B224687) iodide (TBAI) has been shown to be an efficient system for the selective N-alkylation of carbamates. researchgate.netacs.org This method provides a route to N,N-disubstituted carbamates.
N-acylation of carbamates introduces an acyl group onto the nitrogen atom, forming N-acylcarbamates. This reaction can be effectively promoted by Lewis acids, such as zinc chloride (ZnCl2), using carboxylic acid anhydrides as the acylating agent under solvent-free conditions. ucalgary.ca Heteropolyacids have also been employed as catalysts for this transformation. masterorganicchemistry.com
Table 3: Conditions for N-H Functionalization of Carbamates
| Reaction Type | Reagents | Catalyst/Base | General Outcome |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamate |
| N-Acylation | Acetic Anhydride | Zinc Chloride (ZnCl2) | N-Acetyl Carbamate |
Reactivity of the 5-(methylamino)pentyl Moiety
The 5-(methylamino)pentyl portion of the molecule contains a secondary amine, which is a key site for nucleophilic reactions.
Nucleophilic Reactivity of the Secondary Amine (Methylamino)
The lone pair of electrons on the nitrogen atom of the methylamino group makes it a potent nucleophile. Secondary amines are generally more nucleophilic than primary amines due to the electron-donating inductive effect of the two alkyl groups, which increases the electron density on the nitrogen. chemicalforums.com However, steric hindrance can play a significant role in their reactivity. fiveable.me In the case of the methylamino group, the steric hindrance is relatively low, allowing it to readily participate in nucleophilic substitution and addition reactions. fiveable.me
The nucleophilicity of amines is also influenced by electronic effects. Electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. fiveable.me The benzyl carbamate group is located five carbons away from the secondary amine, so its electronic effect on the amine's nucleophilicity is minimal.
Alkylation and Acylation Reactions of the Amine
The nucleophilic nature of the secondary amine allows it to be easily alkylated and acylated.
Alkylation: Secondary amines react with alkyl halides via an SN2 mechanism to form tertiary amines. ucalgary.ca This reaction can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt, especially with reactive alkylating agents like methyl iodide. masterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to over-alkylation compared to the alkylation of primary amines. masterorganicchemistry.com The use of specific catalysts and reaction conditions can help to achieve selective mono-alkylation. organic-chemistry.org
Acylation: Secondary amines react readily with acylating agents such as acid chlorides and acid anhydrides to form tertiary amides. orgoreview.com This reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.org The reaction is typically carried out in the presence of a base, like pyridine (B92270) or NaOH, to neutralize the acid byproduct (e.g., HCl) that is formed. orgoreview.com Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. orgoreview.com
Table 4: Typical Alkylation and Acylation Reactions of the Secondary Amine
| Reaction Type | Reagent | General Conditions | Product |
|---|---|---|---|
| Alkylation | Alkyl Halide (e.g., CH3I) | Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Tertiary Amine |
| Acylation | Acid Chloride (e.g., Acetyl Chloride) | Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | Tertiary Amide |
Formation of Salts and Quaternary Ammonium Derivatives
The secondary amine functionality within the alkyl chain of this compound is a key site for chemical modification. Its basic nature allows for straightforward salt formation and quaternization reactions.
The lone pair of electrons on the nitrogen atom of the methylamino group can readily accept a proton from an acid, forming a water-soluble ammonium salt. This reaction is a standard acid-base neutralization and is typically performed by treating a solution of the carbamate with a suitable acid. The resulting salt often exhibits different physical properties, such as increased solubility in polar solvents, compared to the free base.
Furthermore, the nucleophilic secondary amine can react with alkylating agents, such as alkyl halides, to form quaternary ammonium salts. google.com In this SN2 reaction, the nitrogen atom displaces a halide ion from the alkylating agent, resulting in a permanently charged quaternary ammonium ion. aldebaransistemas.com The formation of these derivatives significantly alters the molecule's steric and electronic properties. Compounds containing a carbamyl group linked to a quaternary ammonium group have been investigated for various properties. google.com
| Reaction Type | Reagents | Product Type | Key Features |
|---|---|---|---|
| Salt Formation | Acids (e.g., HCl, HBr, H₂SO₄, Acetic Acid) | Ammonium Salt | Increases aqueous solubility; reversible reaction. |
| Quaternization | Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) | Quaternary Ammonium Salt | Forms a permanent positive charge; irreversible reaction. google.com |
Oxidative and Reductive Transformations of the Alkylamine Chain
The alkylamine chain of this compound can undergo both oxidative and reductive transformations, although these reactions are often less selective than those targeting the benzyl moiety.
Oxidation of the secondary amine or the adjacent carbon atoms can be achieved with strong oxidizing agents. However, such reactions can be difficult to control and may lead to a mixture of products or cleavage of the carbon chain.
More specific transformations can be achieved through reduction. While the carbamate group is generally stable to many reducing agents, powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) can reduce the carbamate moiety. This reaction can convert the Cbz-protected amine into an N-methylamine, offering a pathway to create a symmetrically substituted N,N'-dimethyl-1,5-diaminopentane after subsequent deprotection of the benzyl group. total-synthesis.com
| Transformation | Typical Reagents | Potential Product Feature | Notes |
|---|---|---|---|
| Oxidation | Strong Oxidants (e.g., KMnO₄, H₂O₂) | N-oxide, or C-N bond cleavage | Often lacks selectivity and can lead to degradation. |
| Carbamate Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Conversion of -NH(Cbz) to -NH(CH₃) | This is an exhaustive reduction of the carbamate. total-synthesis.com |
Reactivity of the Benzyl Moiety
The benzyl moiety of the molecule presents several opportunities for chemical modification, including reactions on the aromatic ring and transformations involving the benzylic carbon and the carbamate linkage.
Aromatic Substitution Reactions on the Phenyl Ring (Electrophilic and Nucleophilic)
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is also a possibility. wikipedia.org However, this reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comfishersci.co.ukyoutube.com The unsubstituted phenyl ring of this compound is not activated for SNAr, and the reaction is therefore unlikely to occur under standard conditions. masterorganicchemistry.com
| Reaction | Reagents | Electrophile | Expected Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | ortho- and para-nitro substituted derivative |
| Bromination | Br₂, FeBr₃ | Br⁺ | ortho- and para-bromo substituted derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | ortho- and para-acyl substituted derivative |
Hydrogenolysis of the Benzyl Carbamate (Cbz) Protecting Group
The carboxybenzyl (Cbz or Z) group is a widely used protecting group for amines, and its removal is a key reaction. masterorganicchemistry.com The most common method for cleaving the Cbz group is catalytic hydrogenolysis. masterorganicchemistry.comresearchgate.net This reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). masterorganicchemistry.comchemspider.com The reaction is generally clean, mild, and proceeds at neutral pH, which preserves many other functional groups. masterorganicchemistry.com
The mechanism involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com Alternative hydrogen donors, such as ammonium formate (B1220265) or triethylsilane in the presence of a palladium catalyst, can also be used in a process called transfer hydrogenation. total-synthesis.comthieme-connect.com The ability to selectively remove the Cbz group in the presence of other protecting groups like Boc or Fmoc makes it a valuable tool in multi-step synthesis. total-synthesis.com
| Method | Reagents | Catalyst | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (gas) | Pd/C, Pd(OH)₂/C | Standard, high-yielding method. masterorganicchemistry.comchemspider.com |
| Transfer Hydrogenation | Ammonium formate, Cyclohexene | Pd/C | Avoids the need for pressurized H₂ gas. |
| Silane-Promoted Reduction | Et₃SiH | PdCl₂, Pd(OAc)₂ | Remarkably mild conditions compatible with sensitive functional groups. thieme-connect.com |
Oxidation and Reduction Reactions of the Benzyl Group
Beyond hydrogenolysis, the benzyl group can undergo other oxidative and reductive transformations.
Oxidation
The benzylic carbon (the CH₂ group attached to the phenyl ring and the carbamate oxygen) is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic position. chemistrysteps.commasterorganicchemistry.com Depending on the reaction conditions, this can lead to the formation of a benzoic acid derivative, which would involve cleavage of the entire protecting group. Milder, more controlled oxidation methods can potentially yield corresponding aldehydes or ketones from similar benzylic methylene (B1212753) groups. mdpi.comacs.org
Reduction
While hydrogenolysis cleaves the C-O bond, more forceful reduction conditions can affect the aromatic ring itself. Catalytic hydrogenation at high pressure and temperature, or using more active catalysts like rhodium or ruthenium, can reduce the phenyl ring to a cyclohexyl ring. This transforms the benzyl carbamate into a cyclohexylmethyl carbamate, significantly altering the steric and electronic properties of this part of the molecule.
Strategies for Structural Modification and Analogue Synthesis Based on this compound
This compound serves as a versatile template for the synthesis of a diverse range of analogues due to the distinct reactivity of its functional groups. The presence of an orthogonally protected primary amine precursor (the Cbz-protected amine) and a secondary amine allows for selective chemical modifications. nih.govresearchgate.net
Key strategies for analogue synthesis include:
Modification at the Secondary Amine: The methylamino group can be readily derivatized.
Acylation: Reaction with acyl chlorides or anhydrides can introduce a variety of amide functionalities.
Alkylation: Reaction with alkyl halides can introduce different alkyl groups or be used to synthesize cyclic derivatives.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce more complex substituents.
Modification Following Cbz Deprotection: Selective removal of the Cbz group via hydrogenolysis unmasks a primary amine, while leaving the methylamino group intact. masterorganicchemistry.com This primary amine can then be modified using a wide array of amine-specific reactions, such as amide bond formation, sulfonamide formation, or alkylation. This approach is fundamental in the synthesis of differentially protected diamines. nih.govgoogle.com
Modification of the Aromatic Ring: As discussed, electrophilic aromatic substitution can be used to introduce substituents onto the phenyl ring, thereby modulating the electronic and steric properties of the benzyl portion of the molecule. libretexts.org
Exhaustive Reduction: Treatment with strong reducing agents like LiAlH₄ can reduce the carbamate to a methyl group, yielding N,N'-dimethyl-1,5-diaminopentane. total-synthesis.com
By combining these strategies, a large library of analogues can be generated from the parent compound, enabling systematic exploration of structure-activity relationships. For instance, one could first acylate the secondary amine, then deprotect the Cbz group, and finally couple the resulting primary amine with a different carboxylic acid, leading to a highly functionalized diamine derivative.
Homologation and Chain Extension on the Pentyl Moiety
Extending the length of the five-carbon pentyl chain in this compound is a key strategy for exploring structure-activity relationships. This modification, known as homologation, can be achieved through several synthetic routes, typically starting from a mono-protected 1,5-diaminopentane precursor, such as N-Boc-1,5-diaminopentane or the corresponding N-Cbz derivative.
One common strategy involves the alkylation of the free primary amine with a bifunctional reagent, followed by transformation of the second functional group into an amine. For instance, the free amine can be reacted with an ω-haloalkylnitrile. The subsequent reduction of the nitrile group to a primary amine effectively extends the carbon chain. A two-carbon extension, for example, can be achieved using 3-chloropropionitrile (B165592) followed by reduction of the nitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Another classical method for one-carbon homologation is the Arndt-Eistert synthesis. libretexts.orgorganic-chemistry.orgambeed.com While typically applied to the conversion of α-amino acids to β-amino acids, its principles can be adapted. thieme-connect.comrsc.org This would require a precursor with a terminal carboxylic acid. Such a starting material could be synthesized from N-protected 5-aminopentanol by oxidation of the alcohol to a carboxylic acid. The resulting acid can be converted to an acid chloride and then reacted with diazomethane (B1218177) to form a diazoketone. libretexts.orgorganic-chemistry.org A subsequent silver-catalyzed Wolff rearrangement in the presence of water, an alcohol, or an amine would yield the homologated carboxylic acid, ester, or amide, respectively, which can then be converted to the desired amine. organic-chemistry.org
These strategies provide reliable pathways to homologs of the parent compound, such as analogs containing hexyl or heptyl diamine cores.
Table 1: Strategies for Pentyl Chain Homologation
| Strategy | Description | Key Reagents | Intermediate Product |
|---|
| Nitrile Alkylation & Reduction | Two-step process involving SN2 reaction with a haloalkylnitrile followed by reduction of the nitrile group to an amine. | 1. 3-Chloropropionitrile, Base 2. LiAlH₄ or H₂/Catalyst | N-protected N'-(cyanomethyl)diaminopentane | | Arndt-Eistert Homologation | Multi-step sequence converting a terminal carboxylic acid to its next higher homolog via a diazoketone intermediate and Wolff rearrangement. libretexts.org | 1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O | N-protected 6-aminohexanoic acid |
Introduction of Diverse Substituents on the Aromatic Ring
The benzyl group of the carbamate moiety provides a template for introducing a wide array of substituents, thereby modifying the electronic and steric properties of the molecule. This can be accomplished either by direct modification of the aromatic ring through electrophilic aromatic substitution (EAS) or by synthesizing the carbamate from a pre-functionalized benzyl alcohol.
The benzyloxycarbonyl group attached to the amine is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions. pressbooks.publibretexts.org The oxygen atom directly attached to the ring can donate its lone-pair electrons via resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack. uci.edumasterorganicchemistry.com This resonance donation outweighs the inductive electron-withdrawing effect of the oxygen, thus activating these positions toward electrophilic attack. msu.eduwikipedia.org
Common EAS reactions can be applied to introduce various functional groups:
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂), primarily at the ortho and para positions. uomustansiriyah.edu.iqpharmaguideline.comcareers360.com
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or FeCl₃ yields the corresponding ortho- and para-halogenated derivatives. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid such as AlCl₃, can introduce alkyl (-R) or acyl (-COR) groups. uomustansiriyah.edu.iq Friedel-Crafts reactions may sometimes be complicated by the reactivity of the carbamate moiety, requiring careful selection of reaction conditions.
An alternative and often more controlled strategy involves the synthesis of the target molecule from an already substituted benzyl alcohol. organic-chemistry.org A wide variety of substituted benzyl alcohols are commercially available or can be readily synthesized. These alcohols can be converted into the corresponding benzyl chloroformates by reaction with phosgene (B1210022) or a phosgene equivalent. researchgate.netresearchgate.netorgsyn.org The resulting substituted benzyl chloroformate can then be reacted with the (5-(methylamino)pentyl)amine core to generate the desired ring-substituted final product. This approach avoids potential issues with regioselectivity and side reactions associated with direct EAS on the complex molecule.
Table 2: Strategies for Aromatic Ring Functionalization
| Strategy | Reaction | Reagents | Typical Substituents | Expected Position |
|---|---|---|---|---|
| Direct Substitution (EAS) | Nitration | HNO₃, H₂SO₄ | -NO₂ | Ortho, Para |
| Halogenation | Br₂, FeBr₃ | -Br | Ortho, Para | |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | Ortho, Para | |
| Precursor Synthesis | Carbamate formation from substituted benzyl chloroformate | Substituted C₆H₄CH₂OCOCl | Any pre-installed group | Pre-determined |
Isosteric Replacement within the Carbamate Linkage and Alkyl Chain
Carbamate Isosteres: The carbamate group is often considered a bioisostere of the amide bond. nih.govacs.org It can be replaced by other functionalities that mimic its hydrogen bonding capabilities and conformational properties. nih.gov
Urea (B33335): A common isostere, the urea linkage, can be synthesized by reacting the precursor diamine with a substituted isocyanate (e.g., benzyl isocyanate). nih.gov Alternatively, carbamates can sometimes be directly converted to ureas. researchgate.netscispace.com
1,2,4-Oxadiazole: This five-membered heterocycle is a well-established non-classical bioisostere for amides and esters. nih.gov The synthesis typically involves the reaction of an amidoxime (B1450833) with an activated carboxylic acid derivative. researchgate.netnih.govrjptonline.orgnih.gov For example, the precursor diamine could be acylated with a suitable reagent, converted to an amidoxime, and then cyclized with a benzoic acid derivative.
Alkyl Chain Isosteres: The polymethylene pentyl chain can also be modified by replacing one or more methylene (-CH₂) units with other groups of similar size, such as heteroatoms. This can influence the compound's polarity, flexibility, and metabolic stability.
Ether Linkage: An oxygen atom can replace a methylene group, creating an ether linkage within the chain. A common synthetic route to such an analog would involve a Williamson ether synthesis, where a mono-protected amino alcohol is reacted with an alkyl halide bearing the second amine functionality (or a precursor).
Thioether Linkage: Similarly, a sulfur atom can be incorporated to form a thioether. This is often achieved through the S_N2 reaction of a thiol with an alkyl halide. researchgate.netacs.orgacsgcipr.orgorganic-chemistry.orgyoutube.com For example, a mono-protected aminothiol (B82208) could be reacted with an appropriate alkyl halide to construct the thioether-containing chain.
Table 3: Isosteric Replacements for the Carbamate Linkage and Alkyl Chain
| Original Group | Isosteric Replacement | General Structure | Synthetic Precursors |
|---|---|---|---|
| Carbamate | Urea | R-NH-C(=O)-NH-R' | Amine, Isocyanate |
| Carbamate | 1,2,4-Oxadiazole | R-(C₂N₂O)-R' | Amidoxime, Carboxylic Acid |
| Methylene (-CH₂-) | Ether | -CH₂-O-CH₂- | Alcohol, Alkyl Halide |
| Methylene (-CH₂-) | Thioether | -CH₂-S-CH₂- | Thiol, Alkyl Halide |
Advanced Analytical Methodologies for the Characterization and Detection of Benzyl 5 Methylamino Pentyl Carbamate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of Benzyl (B1604629) (5-(methylamino)pentyl)carbamate. By examining the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy collectively offer a detailed portrait of its atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For Benzyl (5-(methylamino)pentyl)carbamate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides definitive evidence of its covalent framework.
¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons adjacent to the carbamate (B1207046) oxygen and nitrogen, the protons of the pentyl chain, and the methyl group attached to the secondary amine.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons, and the aliphatic carbons of the pentyl chain and methyl group.
2D NMR techniques are crucial for assembling the molecular puzzle.
Correlation Spectroscopy (COSY) would establish proton-proton coupling networks, connecting adjacent protons along the pentyl chain and confirming their sequence.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon's attached protons.
Heteronuclear Multiple Bond Correlation (HMBC) is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the benzyl group to the carbamate moiety and linking the pentyl chain to the carbamate nitrogen.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | 7.30 - 7.40 | Multiplet |
| Benzyl CH₂ (C₆H₅CH ₂) | ~5.10 | Singlet |
| Carbamate NH | Broad Singlet | Triplet |
| Pentyl CH₂ (adjacent to carbamate N) | ~3.15 | Quartet |
| Pentyl CH₂ (adjacent to methylamino N) | ~2.60 | Triplet |
| Methylamino N-CH ₃ | ~2.45 | Singlet |
Note: This table is predictive and actual experimental values may vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, often complementary, techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, IR spectroscopy would be expected to show strong absorption bands corresponding to:
N-H stretching: A moderate band around 3300 cm⁻¹ for the carbamate N-H and the secondary amine N-H.
C-H stretching: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds.
C=O stretching: A very strong, sharp absorption band in the region of 1700-1680 cm⁻¹ is characteristic of the carbamate carbonyl group.
C-O stretching: A strong band around 1250 cm⁻¹ associated with the C-O bond of the carbamate.
Aromatic C=C bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending below 900 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, such as the aromatic ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the benzyl group. The benzene (B151609) ring is expected to exhibit characteristic absorption maxima (λ_max_) in the UV region, typically around 254-265 nm, arising from π → π* electronic transitions. The carbamate group itself does not significantly absorb in the standard UV-Vis range but its presence can subtly influence the absorptions of the benzyl ring. This technique is primarily used to confirm the presence of the aromatic system.
Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₄H₂₂N₂O₂), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This precise mass measurement is a critical step in confirming the identity of the compound.
Table 2: Exact Mass Data for this compound
| Formula | Nominal Mass | Monoisotopic Mass (Calculated) |
|---|
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by inducing fragmentation of a selected precursor ion and then analyzing the resulting product ions. In an MS/MS experiment, the molecular ion ([M+H]⁺) of this compound would be isolated and then fragmented.
The resulting fragmentation pattern would provide a roadmap of the molecule's structure. Key fragmentation pathways would likely include:
Loss of the benzyl group: A common fragmentation for benzyl-protected compounds, leading to a prominent ion at m/z 91 (the tropylium (B1234903) ion).
Cleavage of the carbamate bond: Fragmentation on either side of the carbonyl group.
Cleavage within the pentyl chain: Fragmentation along the aliphatic backbone.
By analyzing these characteristic fragment ions, the connectivity of the benzyl group, the carbamate linker, the pentyl chain, and the methylamino group can be confirmed, providing robust structural verification.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Trace Detection
Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry, are indispensable for analyzing complex mixtures and detecting substances at trace levels. For carbamates, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used approaches.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for the analysis of carbamate compounds. nih.gov This is largely due to the thermal lability of many carbamates, which can decompose under the high temperatures required for GC analysis. oup.com LC-MS combines the excellent separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting minute quantities of a target analyte. nih.gov
For a compound like this compound, reverse-phase LC with an electrospray ionization (ESI) source in positive ion mode would be a typical starting point. The secondary amine and carbamate functionalities are readily protonated under ESI conditions. For quantitative analysis, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity by monitoring a specific precursor ion to product ion transition. nih.govshimadzu.com An enhanced product ion (EPI) scan can also be used to acquire full scan mass spectra for structural confirmation. nih.gov
Table 1: Exemplary LC-MS Parameters for Analysis of this compound
| Parameter | Value/Condition |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile (B52724) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical Precursor Ion [M+H]⁺ | m/z 265.19 |
| Hypothetical Product Ions | Fragments corresponding to loss of benzyl group, cleavage of pentyl chain |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it presents challenges for carbamates and amines. The primary issues are the thermal degradation of the carbamate moiety and the potential for the polar amine group to cause peak tailing and adsorption on the GC column. oup.comlabrulez.com
To overcome these obstacles, specialized techniques can be used. Cold on-column injection minimizes the exposure of the analyte to high temperatures in the injector port, thus preventing thermal decomposition. nih.gov The use of deactivated columns is essential to mitigate the adsorption of the amine group. labrulez.com Alternatively, derivatization of the amine group can be performed to increase volatility and reduce polarity, making the compound more amenable to GC analysis. It is also important to select an appropriate injection solvent, as primary and secondary amines have been shown to form condensation products with methanol (B129727) or ethanol (B145695) during injection, which could lead to misinterpretation of results. nih.gov
Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis
Chromatography is the cornerstone of purity assessment and mixture analysis, allowing for the separation of a target compound from impurities, starting materials, or other components.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally unstable compounds like carbamates. s4science.at It is a robust technique for determining the purity of this compound and for separating it from related substances in a mixture. oup.com
A typical HPLC setup would involve a reverse-phase column (such as C18) with a gradient elution using a mixture of water and an organic solvent like acetonitrile, often with an acid modifier to ensure good peak shape for the amine. austinpublishinggroup.com Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule will absorb UV light. epa.gov For enhanced sensitivity with compounds lacking a strong chromophore, post-column derivatization can be employed, where the separated carbamates are hydrolyzed to form an amine that reacts with a reagent like o-phthalaldehyde (B127526) (OPA) to create a highly fluorescent derivative. s4science.at
Table 2: Typical HPLC Conditions for Purity Assessment
| Parameter | Value/Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Detector | UV at ~220 nm (for benzyl group) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |
Gas Chromatography (GC)
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to the compound's polarity and thermal lability. nih.gov Amines are known to be difficult analytes for GC, as their basicity leads to strong interactions with silanol (B1196071) groups on column surfaces, resulting in poor peak shape (tailing). labrulez.combre.com
For successful GC analysis, a highly deactivated, basic column is necessary to minimize these interactions. A column with a bonded polyethylene (B3416737) glycol (wax) stationary phase or a specialized amine-specific column could be suitable. As mentioned previously, employing a cold on-column injection technique is critical to prevent the breakdown of the carbamate structure at high temperatures. nih.gov Despite these adaptations, GC is generally considered less suitable than HPLC for the routine analysis of intact carbamates. oup.com
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of carbamates and for monitoring the progress of chemical reactions. For this compound, silica (B1680970) gel plates would typically be used as the stationary phase. akjournals.com
A variety of mobile phase systems can be developed to achieve separation, usually consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or chloroform). nih.gov After developing the plate, the separated spots can be visualized. While the benzyl group might allow for visualization under UV light (254 nm), more sensitive detection can be achieved by spraying the plate with a chromogenic reagent that reacts with the carbamate group to produce a colored spot. oup.com
Table 3: Potential TLC Systems for Carbamate Analysis
| Stationary Phase | Mobile Phase Example | Visualization Method |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) |
| Silica Gel 60 F₂₅₄ | Chloroform:Methanol (9:1) | Spray with p-anisaldehyde solution and heat |
| Silica Gel 60 F₂₅₄ | Toluene:Acetone (8:2) | Spray with alkaline potassium permanganate (B83412) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This method provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice through intermolecular interactions like hydrogen bonding. nih.gov
The application of this technique to this compound is contingent upon the ability to grow a single, high-quality crystal, which can often be a challenging and time-consuming process. However, the structures of many related carbamate compounds, including benzyl carbamate itself, have been successfully determined using this method. nih.govresearchgate.netmdpi.com These studies reveal detailed information about hydrogen bonding networks and other non-covalent interactions that stabilize the crystal structure. nih.govmdpi.com Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would yield definitive proof of its chemical structure and stereochemistry.
Theoretical and Computational Studies on Benzyl 5 Methylamino Pentyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in a gaseous phase or with implicit solvent effects. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. orientjchem.orgresearchgate.net Methods like B3LYP, combined with basis sets such as 6-311+G(d,p), are frequently employed to model carbamate-containing molecules. scirp.org
Molecular Geometry: The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For Benzyl (B1604629) (5-(methylamino)pentyl)carbamate, the carbamate (B1207046) group is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group, which creates a partial double bond character in the C-N bond. nih.gov The benzyl and pentyl groups introduce significant conformational flexibility. The optimized geometry provides key structural parameters.
| Parameter | Bond/Angle | Illustrative Value |
|---|---|---|
| Bond Length (Å) | C=O (carbamate) | 1.23 |
| C-N (carbamate) | 1.35 | |
| C-O (carbamate) | 1.36 | |
| C-C (aromatic) | 1.39 | |
| Bond Angle (°) | O=C-N | 125.0 |
| O=C-O | 124.5 | |
| C-N-C | 121.0 |
Electronic Properties: DFT calculations can predict a range of electronic properties. The dipole moment, a measure of molecular polarity, arises from the asymmetrical distribution of charge, influenced by the electronegative oxygen and nitrogen atoms of the carbamate group. The polarizability describes the molecule's ability to form an induced dipole in an external electric field.
Vibrational Frequencies: The vibrational frequencies, corresponding to the modes of molecular motion, can be calculated and are useful for interpreting experimental infrared (IR) and Raman spectra. scirp.org Each functional group exhibits characteristic vibrational modes.
| Vibrational Mode | Functional Group | Illustrative Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | ~3350 |
| C-H Stretch (aromatic) | Benzyl Ring | ~3050 |
| C-H Stretch (aliphatic) | Pentyl Chain | 2850-2960 |
| C=O Stretch | Carbamate | ~1700 |
| C-N Stretch | Carbamate/Amine | 1220-1280 |
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, they can offer higher accuracy for certain properties. These methods are particularly valuable for calculating precise reaction energies, activation barriers, and refining the energies of different conformers. For spectroscopic predictions, ab initio calculations can provide a more accurate description of excited states, which is crucial for interpreting UV-visible spectra.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity. chemijournal.comdergipark.org.tr The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. wuxibiology.com
For Benzyl (5-(methylamino)pentyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich benzyl group and the nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. chemijournal.commdpi.com
Charge distribution analysis, using methods like Mulliken population analysis, reveals the partial charges on each atom. This helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In this molecule, the nitrogen and oxygen atoms are expected to be nucleophilic centers, while the carbonyl carbon is a primary electrophilic site.
| Parameter | Illustrative Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 5.7 eV |
| Illustrative Mulliken Charges (e) | |
| Carbonyl Carbon (C=O) | +0.65 |
| Carbonyl Oxygen (C=O) | -0.55 |
| Carbamate Nitrogen | -0.40 |
| Amine Nitrogen | -0.50 |
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, conformational analysis and molecular dynamics (MD) simulations explore its flexibility and behavior over time, providing a more complete picture of its properties in realistic environments. lumenlearning.com
The Potential Energy Surface (PES) is a conceptual landscape that maps the potential energy of a molecule as a function of its geometry. libretexts.orgmuni.cz For a flexible molecule like this compound, the PES is complex, with numerous energy minima corresponding to stable conformers (rotamers). Key sources of conformational isomerism include rotation around the C-N bond of the carbamate, the various C-C bonds in the pentyl chain, and the bonds connecting the benzyl group. nih.govcolostate.edu
Exploring the PES allows for the identification of the most stable conformers and the energy barriers separating them. The rotational barrier around the carbamate C-N bond is of particular interest, as its partial double bond character results in a higher barrier to rotation compared to a typical C-N single bond. nih.gov
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique allows for the study of how the molecule behaves in different environments, such as in various solvents. chemrxiv.org
Solvent effects can be modeled implicitly (as a continuous medium) or explicitly (by including individual solvent molecules in the simulation box). nih.govosti.gov Explicit solvent simulations provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.
In a polar solvent like water, the carbamate and methylamino groups of this compound would act as both hydrogen bond donors and acceptors, leading to strong interactions with the solvent. This solvation would influence the conformational preferences of the flexible pentyl chain. In a non-polar solvent, intramolecular interactions, such as potential hydrogen bonding between the amine and the carbamate oxygen, might become more favorable and influence the molecule's predominant conformation. MD simulations can reveal these solvent-dependent conformational equilibria and dynamic behaviors. rsc.org
Preferred Conformations and Structural Flexibility
The structural dynamics of this compound are characterized by the interplay between the relatively rigid carbamate group and the flexible pentyl chain. Computational chemistry provides essential tools for exploring the conformational landscape of such molecules, identifying low-energy conformers, and understanding their structural flexibility.
The carbamate moiety (-O-CO-NH-) itself imposes significant conformational constraints. Due to the delocalization of π-electrons across the N-C-O system, the carbamate group is largely planar, a feature it shares with peptide bonds. mdpi.com This resonance stabilization results in a notable rotational barrier around the C-N bond, which is lower than in typical amides but still significant. nih.gov Consequently, both syn and anti (or cis and trans) conformations relative to the C-O and N-H bonds can be energetically accessible, a key difference from peptides where the trans configuration is overwhelmingly favored. mdpi.comnih.gov Theoretical studies on simple carbamates using methods like Density Functional Theory (DFT) have shown that multiple stable conformers can exist within a small energy window (e.g., within 1 kcal/mol), differing in the orientation of the substituents on the nitrogen and oxygen atoms. acs.org
Computational conformational searches, employing methods like molecular mechanics or mixed torsional/low-mode sampling, can be used to systematically explore the potential energy surface of the molecule. mdpi.com For a molecule with this degree of freedom, a vast number of conformers would be generated. These would then be optimized using quantum mechanical methods (e.g., DFT) to determine their relative energies (Table 1). Key dihedral angles, such as those around the carbamate group and along the pentyl chain, would define each unique conformation. It is predicted that the global minimum energy structure would feature an extended (all-anti) pentyl chain to minimize steric repulsion, though folded conformations stabilized by weak intramolecular interactions, such as hydrogen bonds between the carbamate N-H and the terminal methylamino group, may also represent low-energy states.
| Dihedral Angle | Description | Predicted Stable Values (°) |
| O-C-N-C | Defines carbamate planarity | ~180° (anti/trans), ~0° (syn/cis) |
| C-O-C-C (benzyl) | Orientation of the benzyl group | Variable, influenced by packing/solvation |
| N-C-C-C (pentyl) | Start of the flexible alkyl chain | ~60° (gauche), 180° (anti) |
| C-C-C-C (pentyl) | Central part of the alkyl chain | ~60° (gauche), 180° (anti) |
| C-C-C-N (methylamino) | End of the flexible alkyl chain | ~60° (gauche), 180° (anti) |
Table 1. Key dihedral angles theoretically defining the conformation of this compound.
In Silico Predictions for Chemical Reactivity and Selectivity
Computational models are instrumental in predicting the chemical behavior of molecules, offering insights into reaction mechanisms, rates, and selectivities that can be difficult to obtain experimentally.
Frontier Molecular Orbital (FMO) Theory Applications to Reaction Pathways
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for rationalizing chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about potential reaction pathways. ijcaonline.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the more electron-rich centers, likely the nitrogen atoms of the carbamate and the methylamino group, and the π-system of the benzyl group. nih.govnih.gov The LUMO, conversely, would be centered on the electrophilic carbonyl carbon of the carbamate group. ijcaonline.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov
In a potential reaction, such as nucleophilic attack at the carbonyl carbon, the theory predicts that the reaction is favored by a strong interaction (small energy difference) between the HOMO of the nucleophile and the LUMO of the carbamate. For electrophilic attack, the interaction between the electrophile's LUMO and the carbamate's HOMO would be determinant. nih.gov By calculating the energies and visualizing the shapes of these orbitals, one can predict the most probable sites of reaction. For example, the large coefficient of the LUMO on the carbonyl carbon indicates its susceptibility to nucleophilic attack, a key step in carbamate hydrolysis or substitution reactions. ijcaonline.org
| Parameter | Theoretical Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher energy suggests greater reactivity towards electrophiles. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A larger gap corresponds to a harder molecule. |
| Electrophilicity Index (ω) | Describes the energy stabilization when the system acquires additional electronic charge. | Identifies the molecule's propensity to act as an electrophile. scirp.org |
Table 2. FMO and Global Reactivity Descriptors theoretically applicable to this compound.
Reaction Pathway Modeling and Transition State Analysis
To gain a deeper understanding of a chemical reaction, computational chemists model the entire reaction pathway, identifying intermediates and, crucially, the transition states (TS) that connect them. This is typically achieved by calculating the potential energy surface for the reaction using methods like DFT. mdpi.com
For instance, the hydrolysis of this compound would proceed via a nucleophilic addition of water or a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This would be followed by the departure of the benzyloxy group. Computational modeling can determine the activation energies (the energy difference between reactants and the transition state) for each step. nih.gov The step with the highest activation energy is the rate-determining step of the reaction. researchgate.net
The geometry of the transition state provides insight into the mechanism. For example, TS analysis for carbamate formation from an amine and CO₂ has been used to distinguish between single-step termolecular mechanisms and two-step zwitterionic pathways. researchgate.netrsc.org Similar analyses could be applied to reactions involving this compound, such as its formation or degradation, providing a detailed, atomistic view of the chemical transformation. plos.org
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Many organic molecules have multiple reactive sites, leading to questions of regioselectivity. Similarly, reactions can often produce multiple stereoisomers. Computational chemistry offers powerful tools to predict these selectivities. rsc.orgrsc.org
For this compound, regioselectivity could be a factor in reactions like enzymatic hydroxylation or oxidation. The molecule presents several potentially reactive sites: the aromatic ring, the benzylic position, the alkyl chain, and the two nitrogen atoms. By modeling the reaction with a given reagent or enzyme active site, one can calculate the activation energies for attack at each possible position. The site with the lowest activation energy barrier is the predicted major product. beilstein-journals.org For example, comparing the transition state energies for C-H activation at different points on the pentyl chain would predict the most likely site of functionalization. beilstein-journals.orgnih.gov
Stereoselectivity can be predicted by modeling the transition states leading to different stereoisomeric products. The difference in the free energies of these diastereomeric transition states determines the product ratio. This is particularly relevant if the alkyl chain were to be functionalized in a way that creates a new chiral center.
Structure-Activity Relationship (SAR) Theory and Computational Ligand Design Principles (Focus on theoretical models, not clinical outcomes)
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Computational methods are central to modern drug design, enabling the theoretical exploration of structure-activity relationships (SAR) and the rational design of new ligands. nih.govmdpi.com
For a molecule like this compound, SAR studies would aim to understand how modifications to its structure—such as changing the length of the alkyl chain, substituting the benzyl group, or altering the carbamate linkage—would theoretically impact its interaction with a biological target. ijpsdronline.com The carbamate group is a common motif in medicinal chemistry, valued for its stability and its ability to act as a hydrogen bond donor and acceptor, often mimicking a peptide bond. nih.gov
Computational ligand design principles would involve using the structure of a target receptor to guide modifications. Molecular docking simulations could predict the binding mode and affinity of this compound within the receptor's active site. These simulations would highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that could be enhanced through structural changes, leading to the design of analogues with theoretically improved binding affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comnih.gov The development of a robust QSAR model follows a well-defined theoretical framework. bohrium.comnih.gov
Data Set Preparation : The first step is to assemble a training set of molecules with known biological activities. For a QSAR study involving this compound, this would require a series of structurally related analogues and their corresponding measured activities against a specific biological target.
Descriptor Calculation : Each molecule is characterized by a set of numerical values known as molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape, solvent-accessible surface area). mdpi.com For a flexible molecule, it is crucial to use conformation-dependent descriptors or techniques that can account for flexibility, such as 4D-QSAR which considers an ensemble of conformations. nih.govvideolectures.net
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors (independent variables) with biological activity (dependent variable). mdpi.com The goal is to find the combination of descriptors that best predicts activity.
Model Validation : The predictive power of the QSAR model must be rigorously validated. nih.gov This involves internal validation (e.g., cross-validation) and, most importantly, external validation, where the model's ability to predict the activity of a separate test set of compounds (not used in model building) is assessed. bohrium.com
Applicability Domain (AD) : A crucial final step is to define the AD of the model. bohrium.com This defines the chemical space of structures for which the model can make reliable predictions. Predictions for molecules that fall outside this domain are considered extrapolations and are not reliable. semanticscholar.org
For this compound, a theoretical QSAR model would likely incorporate descriptors related to its hydrophobicity (e.g., logP), size and shape, and electronic properties (e.g., partial charges on the carbamate atoms), as these features are critical for receptor binding.
Pharmacophore Modeling and Virtual Screening (Computational Approaches)
Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for this compound would likely be generated based on its key structural components: a benzyl group, a carbamate linker, a flexible pentyl chain, and a terminal methylamino group.
Hypothetical Pharmacophore Model Generation:
A plausible pharmacophore model for this compound would incorporate the following features, derived from its constituent parts:
Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carbamate group is a strong hydrogen bond acceptor.
Hydrogen Bond Donor (HBD): The N-H group of the carbamate and the secondary amine N-H can act as hydrogen bond donors.
Aromatic/Hydrophobic Feature (AR/HY): The benzyl group provides a significant hydrophobic and potentially aromatic (π-π stacking) interaction point.
Positive Ionizable (PI): The terminal methylamino group is basic and would be protonated at physiological pH, making it a key site for ionic interactions.
Hydrophobic Aliphatic Feature (HY): The five-carbon pentyl chain contributes a flexible hydrophobic element.
These features can be spatially arranged to create a 3D query for virtual screening. The goal of virtual screening is to efficiently search large compound libraries to identify molecules that match the pharmacophore model and are therefore more likely to be active at the same target.
Virtual Screening Cascade:
A typical virtual screening workflow employing a pharmacophore model for this compound would involve a multi-step filtering process to enrich a library of compounds for potential hits.
Table 1: Hypothetical Virtual Screening Cascade for this compound Analogs
| Step | Method | Purpose | Input Compounds | Output Compounds (Estimated) |
| 1 | Initial Library Filtration | Remove non-drug-like molecules based on physicochemical properties (e.g., Lipinski's Rule of Five). | 1,000,000 | 750,000 |
| 2 | Pharmacophore-Based Screening | Identify compounds matching the key 3D chemical features of the hypothetical pharmacophore. | 750,000 | 50,000 |
| 3 | Substructure Searching | Refine the hit list to include specific core scaffolds similar to the query compound. | 50,000 | 5,000 |
| 4 | Molecular Docking (High-Throughput) | Predict the binding poses and estimate binding affinities of the filtered compounds against a putative target. | 5,000 | 500 |
| 5 | Final Selection | Visual inspection and selection of top-scoring compounds with diverse chemical scaffolds for experimental testing. | 500 | 50-100 |
This structured approach allows researchers to prioritize a manageable number of compounds for synthesis and biological evaluation, significantly reducing the time and cost associated with early-stage drug discovery.
Molecular Docking and Protein-Ligand Interaction Prediction for Mechanistic Insights (In Silico)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as this compound, might interact with the binding site of a protein target. Given the prevalence of carbamates as inhibitors of cholinesterases, a theoretical docking study could explore its interaction with acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). mdpi.comnih.govnih.gov
Predicted Protein-Ligand Interactions:
In silico docking simulations would place this compound into the active site of a target protein. The binding mode and affinity are then evaluated based on a scoring function, which estimates the free energy of binding. For a target like AChE, the long, flexible nature of the ligand would allow it to span the active site gorge.
The predicted interactions would likely involve:
Covalent or Pseudo-irreversible Inhibition: The carbamate moiety is known to react with the catalytic serine residue (e.g., Ser200 in AChE) in the active site of serine hydrolases. mdpi.com This would involve a nucleophilic attack from the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate, leading to carbamoylation of the enzyme and its inactivation.
Hydrogen Bonding: The carbamate's N-H group and carbonyl oxygen could form hydrogen bonds with amino acid residues in the active site, such as histidine or glycine.
π-π Stacking: The benzyl group could engage in π-π stacking interactions with aromatic residues like tryptophan (e.g., Trp84 in the catalytic anionic site of AChE) or tyrosine. nih.gov
Ionic Interactions: The protonated terminal methylamino group could form a salt bridge or a cation-π interaction with an anionic residue (e.g., aspartate or glutamate) or an aromatic residue at the peripheral anionic site of the enzyme.
Hydrophobic Interactions: The pentyl chain and the benzyl group would likely occupy hydrophobic pockets within the binding site, interacting with nonpolar amino acid residues such as leucine, isoleucine, and valine. nih.gov
Table 2: Theoretical Molecular Docking Results and Predicted Interactions of this compound with a Hypothetical Serine Hydrolase Target
| Parameter | Predicted Value/Description | Interacting Ligand Moiety | Potential Interacting Residues | Interaction Type |
| Binding Energy | -8.5 kcal/mol | Entire Molecule | Active Site Pocket | Favorable Binding |
| Covalent Interaction | Yes | Carbamate Carbonyl | Ser200 | Carbamoylation |
| Hydrogen Bond 1 | 2.1 Å | Carbamate N-H | His440 | Hydrogen Bond |
| Hydrogen Bond 2 | 2.9 Å | Carbamate C=O | Gly118 | Hydrogen Bond |
| Aromatic Interaction | 3.5 Å | Benzyl Ring | Trp84 | π-π Stacking |
| Ionic Interaction | 4.2 Å | Methylamino Group | Asp72 | Salt Bridge |
| Hydrophobic Contact | N/A | Pentyl Chain | Leu282, Val294 | van der Waals |
These detailed in silico predictions, although theoretical, provide a powerful framework for understanding the potential mechanism of action of this compound. The insights gained from such computational studies are invaluable for guiding the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. Molecular docking and interaction prediction serve as a critical bridge between chemical structure and biological activity, offering a rational basis for further experimental investigation.
Mechanistic Biological Studies and Biochemical Interactions of Carbamate Based Structures Excluding Clinical/safety/dosage/human Trials
In Vitro Enzyme Inhibition Studies (Mechanistic Focus)
No peer-reviewed articles or database entries were found that describe in vitro enzyme inhibition studies specifically conducted on Benzyl (B1604629) (5-(methylamino)pentyl)carbamate. While the broader class of carbamates is known to inhibit various enzymes, particularly serine hydrolases, through a mechanism of carbamoylation, the specific activity and mechanistic details for this compound have not been reported. nih.gov
Cholinesterase Inhibition Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase)
There are no available studies detailing the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by Benzyl (5-(methylamino)pentyl)carbamate. Research on other carbamates, such as rivastigmine (B141), demonstrates that they can act as inhibitors of these enzymes, which is relevant in the study of neurodegenerative diseases. nih.govmdpi.com However, no such investigation has been published for the specific compound .
Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Reversible vs. Irreversible Inhibition)
No data from kinetic analyses, such as the determination of inhibition constants (K_i, k_inact) or the mode of inhibition (e.g., reversible, irreversible, or pseudo-irreversible), is available for this compound. Such studies are essential for characterizing the interaction between an inhibitor and its target enzyme, but they have not been performed or reported for this compound.
Inhibition of Other Enzyme Families Relevant to Carbamates (e.g., Hydrolases, Proteases)
Beyond cholinesterases, carbamates can inhibit other enzymes like fatty acid amide hydrolase (FAAH). nih.gov However, there is no published research investigating the inhibitory effects of this compound on other enzyme families such as hydrolases or proteases.
Molecular Interactions with Biological Macromolecules (In Vitro)
No studies were found that document the molecular interactions between this compound and biological macromolecules.
Receptor Binding Assays (e.g., G-protein coupled receptors, ion channels)
There is no information available from in vitro receptor binding assays to indicate whether this compound interacts with G-protein coupled receptors, ion channels, or any other receptor type.
DNA/RNA Binding Studies and Intercalation Mechanisms
No research has been published on the potential for this compound to bind to or interact with DNA or RNA. Therefore, no data exists regarding its potential intercalation mechanisms or other modes of nucleic acid binding.
Protein-Protein Interaction Modulation
The carbamate (B1207046) moiety is a versatile structural element in medicinal chemistry, recognized for its role as a peptide bond surrogate. acs.orgnih.gov This functionality can influence inter- and intramolecular interactions with biological targets such as enzymes and receptors. acs.orgnih.gov The delocalization of nonbonded electrons on the nitrogen atom into the carboxyl group imposes a degree of conformational restriction, which can be crucial for modulating protein-protein interactions. acs.orgnih.gov Furthermore, the carbamate group can participate in hydrogen bonding through both its carboxyl group and the backbone NH, providing opportunities to fine-tune binding affinities and specificities. acs.orgnih.gov By modifying the substituents on the oxygen and nitrogen termini, the biological properties and pharmacokinetic profiles of carbamate-containing molecules can be strategically altered. acs.orgnih.gov
Cellular Pathway Modulation in Model Systems (In Vitro, Non-Clinical)
While specific studies on "this compound" are not detailed in the provided search results, the broader class of carbamate derivatives has been shown to modulate various cellular pathways in in vitro models.
Studies in Cell Lines (e.g., Enzyme activity modulation, gene expression changes)
Carbamate derivatives have been extensively studied for their effects on enzyme activity in various cell lines. For instance, a series of novel carbamate derivatives were synthesized and evaluated as potential pseudo-irreversible cholinesterase inhibitors for applications in Alzheimer's disease. nih.gov
Investigation of Apoptotic or Autophagic Pathways (Mechanistic Cellular Responses)
Certain carbamate compounds have demonstrated protective effects against apoptosis. One study revealed that a specific carbamate derivative, C7, could protect PC12 cells from hydrogen peroxide (H₂O₂)-induced apoptosis. nih.gov This protective effect was associated with a reduction in the production of reactive oxygen species (ROS). nih.gov
Cellular Uptake and Subcellular Localization Mechanisms in Isolated Cells
A key feature of the carbamate group that is widely exploited in drug design is its ability to enhance permeability across cellular membranes. acs.orgnih.gov This characteristic is partly due to its chemical stability and its nature as an amide-ester hybrid, which facilitates cellular uptake. acs.orgnih.gov
Modulation of Signal Transduction Pathways
The anti-inflammatory properties of certain carbamate derivatives have been demonstrated in cellular models. In a lipopolysaccharide (LPS)-induced inflammation model using BV2 microglial cells, the carbamate compound C7 was shown to effectively reduce the levels of pro-inflammatory cytokines, indicating a modulation of inflammatory signal transduction pathways. nih.gov
Structure-Based Ligand Design Principles Applied to Carbamate Scaffolds (Focus on theoretical insights from biological targets)
The design of novel carbamate-based therapeutic agents often relies on structure-based ligand design principles. The carbamate scaffold offers a chemically stable and conformationally defined platform for creating molecules that can interact specifically with biological targets. acs.orgnih.gov
Molecular docking studies are frequently employed to understand the interactions between carbamate ligands and their target proteins. For example, in the design of selective butyrylcholinesterase (BChE) inhibitors, molecular docking revealed that stabilizing interactions between the carbamate ligands and the active site residues of BChE involved π-stacking, alkyl-π interactions, and hydrogen bond formation when the carbamate orientation was favorable. mdpi.com Molecular dynamics (MD) simulations can further confirm the stability of these ligand-protein complexes. mdpi.com
Rational Design of Analogs for Enhanced Target Affinity (Theoretical)
The rational design of analogs of this compound is a theoretical exercise aimed at optimizing its interaction with a given biological target. This process is guided by structure-activity relationship (SAR) studies, which seek to understand how modifications to a molecule's structure affect its biological activity. nih.gov The core structure of this compound offers several points for modification: the benzyl group, the pentyl linker, and the terminal methylamino group.
Theoretical enhancements in target affinity can be pursued by systematically altering these components. For instance, substitution on the phenyl ring of the benzyl group can modulate hydrophobic and electronic properties. The length and rigidity of the pentyl chain can be adjusted to achieve optimal positioning within a binding site. The terminal amine can also be modified to explore different hydrogen bonding patterns and salt bridge formations.
A theoretical SAR study for analogs of this compound could be guided by the following principles:
Benzyl Group Modification: Introducing electron-withdrawing or electron-donating groups to the phenyl ring can alter the electronic character of the carbamate and its hydrogen bonding capabilities.
Alkyl Chain Alteration: Varying the length of the alkyl chain from a pentyl to a butyl or hexyl chain could probe the dimensions of a hydrophobic pocket in the target protein.
Amine Substitution: Changing the terminal methylamino group to a simple amino, dimethylamino, or a larger alkylamino group could fine-tune the steric and electronic interactions at the binding site.
| Analog | Modification | Theoretical Rationale for Affinity Change | Predicted Affinity Change |
|---|---|---|---|
| Analog A | 4-Chloro substitution on Benzyl group | Increases hydrophobicity and potential for halogen bonding. | Increase |
| Analog B | Replacement of pentyl with a butyl chain | Suboptimal fit in a deep hydrophobic pocket. | Decrease |
| Analog C | Replacement of methylamino with a dimethylamino group | Increased steric hindrance may disrupt binding. | Decrease |
| Analog D | Replacement of pentyl with a hexyl chain | Enhanced hydrophobic interactions in a large pocket. | Increase |
Computational Approaches to Modulate Selectivity for Specific Targets
Computational chemistry provides powerful tools to predict and understand the interactions between a ligand like this compound and its biological targets. acs.org Molecular docking and molecular dynamics (MD) simulations are key techniques used to model these interactions and to guide the design of analogs with improved selectivity. samipubco.com
Molecular docking can predict the preferred binding mode of a ligand in the active site of a protein and estimate the binding affinity. researchgate.net For this compound, docking studies could be used to visualize how the molecule fits into a hypothetical binding pocket, identifying key hydrogen bonds, and hydrophobic interactions. By comparing the docking scores and binding poses of a series of analogs, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. nih.gov
Molecular dynamics simulations can provide a more dynamic picture of the protein-ligand complex, showing how the ligand and protein move and interact over time. nih.gov This can reveal important information about the stability of the binding mode and the role of water molecules in mediating interactions. For example, an MD simulation could show that a particular analog of this compound forms a more stable hydrogen bond network with the target protein, leading to higher selectivity.
| Analog | Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|
| This compound | -7.5 | H-bond with Serine, Hydrophobic interaction with Leucine |
| Analog A (4-Chloro) | -8.2 | H-bond with Serine, Enhanced hydrophobic interaction |
| Analog B (Butyl chain) | -6.8 | Weaker hydrophobic interaction |
| Analog D (Hexyl chain) | -7.9 | Extensive hydrophobic interaction |
Exploiting Binding Pockets for Novel Ligand Discovery
The discovery of novel ligands can be significantly accelerated by a thorough understanding of the target's binding pocket. researcher.life The three-dimensional structure of a binding pocket, including its size, shape, and the chemical nature of its amino acid residues, dictates which ligands will bind with high affinity and selectivity. nih.gov
In the context of this compound, a hypothetical binding pocket might feature a hydrophobic sub-pocket that accommodates the benzyl group, a channel for the pentyl chain, and a polar region that interacts with the carbamate and terminal amine. The carbamate group itself is adept at forming hydrogen bonds with the protein backbone or with specific amino acid side chains. acs.org
Fragment-based ligand discovery is a powerful strategy that leverages knowledge of the binding pocket. Small molecular fragments that are predicted to bind to specific sub-pockets can be identified and then linked together to create a larger, higher-affinity ligand. For example, a fragment library could be screened for compounds that bind to the hydrophobic pocket that accommodates the benzyl group of this compound. Hits from this screen could then be elaborated by adding a carbamate-containing linker to interact with other parts of the binding site.
| Analog | Molecular Moiety | Interacting Amino Acid Residue (Hypothetical) | Type of Interaction |
|---|---|---|---|
| This compound | Benzyl group | Leucine, Phenylalanine | Hydrophobic |
| Carbamate NH | Aspartic Acid (backbone carbonyl) | Hydrogen Bond | |
| Methylamino group | Glutamic Acid | Salt Bridge | |
| Analog A (4-Chloro) | 4-Chlorobenzyl group | Tryptophan | π-π stacking, Halogen bond |
Applications of Benzyl 5 Methylamino Pentyl Carbamate in Chemical and Biochemical Research Excluding Clinical/safety/dosage
Utilization as a Synthetic Intermediate for Complex Molecules
The presence of two amine functionalities, one of which is selectively protected, positions Benzyl (B1604629) (5-(methylamino)pentyl)carbamate as a versatile building block for the synthesis of more elaborate molecular architectures.
Benzyl (5-(methylamino)pentyl)carbamate serves as an important precursor in multi-step organic syntheses. Its utility stems from the orthogonal nature of its two amine groups. The free secondary amine is available for immediate reaction, such as alkylation, acylation, or participation in condensation reactions. The primary amine, protected by the benzyl carbamate (B1207046) (Cbz) group, remains inert during these transformations.
Following the modification of the secondary amine, the Cbz group can be selectively removed under specific conditions, typically catalytic hydrogenation, to reveal the primary amine. This newly liberated functional group can then undergo further, different chemical transformations. This stepwise reactivity allows for the controlled and sequential introduction of different substituents at opposite ends of the pentyl chain, enabling the construction of complex, non-symmetrical molecules that would be difficult to assemble otherwise.
The core of this molecule's utility in synthesis lies in the application of protecting group chemistry. The benzyl carbamate (Cbz or Z) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its clean removal. masterorganicchemistry.comorganic-chemistry.org The nitrogen atom of a carbamate is significantly less nucleophilic than that of a free amine, effectively preventing it from reacting with electrophiles. organic-chemistry.org
The Cbz group is typically installed using benzyl chloroformate in the presence of a mild base. Its primary advantage is its removal by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a mild method that does not affect most other functional groups. masterorganicchemistry.com This strategy is fundamental in peptide synthesis and the creation of complex natural and unnatural products. masterorganicchemistry.comsynarchive.com In this compound, the Cbz group ensures that the primary amine does not interfere with reactions targeting the secondary methylamino group, exemplifying a classic protecting group strategy.
Table 1: Properties of the Benzyl Carbamate (Cbz) Protecting Group
| Feature | Description | Typical Reagents |
|---|---|---|
| Protection (Installation) | The amine reacts with benzyl chloroformate or a similar reagent to form the carbamate. | Benzyl chloroformate (Cbz-Cl), Na₂CO₃ or another mild base. |
| Deprotection (Removal) | The Cbz group is cleaved to release the free amine, toluene, and carbon dioxide. | H₂, Pd/C; Transfer hydrogenation (e.g., ammonium (B1175870) formate (B1220265), Pd/C); Strong Lewis acids. masterorganicchemistry.comorganic-chemistry.org |
| Stability | Stable to mildly acidic and basic conditions, and a wide range of nucleophiles and oxidants. | N/A |
In medicinal chemistry and drug discovery, the generation of compound libraries is a key strategy for identifying new therapeutic agents. This compound is an ideal scaffold for such combinatorial library synthesis. A scaffold is a core molecular structure to which various substituents (often called "R-groups") are attached.
The synthetic strategy would involve a two-stage diversification process:
First Diversification: A library of reactants (e.g., acyl chlorides, sulfonyl chlorides, or aldehydes for reductive amination) is reacted with the free secondary amine of the scaffold molecule.
Second Diversification: Following the initial reactions, the Cbz protecting group is removed from the entire library of compounds. A second, different set of reactants is then introduced to react with the newly exposed primary amine.
This approach allows for the rapid generation of a large and diverse set of molecules from a single, versatile starting material.
Table 2: Hypothetical Combinatorial Library Synthesis Scheme
| Step | Reaction Site | Example Reactants (R-X) | Resulting Structure |
|---|---|---|---|
| 1. Diversification A | Secondary Amine | R¹-COCl (Acyl Chlorides) | Cbz-NH-(CH₂)₅-N(CH₃)-CO-R¹ |
| 2. Deprotection | Benzyl Carbamate | H₂, Pd/C | H₂N-(CH₂)₅-N(CH₃)-CO-R¹ |
| 3. Diversification B | Primary Amine | R²-SO₂Cl (Sulfonyl Chlorides) | R²-SO₂-NH-(CH₂)₅-N(CH₃)-CO-R¹ |
Role in Material Science and Polymer Chemistry (if applicable to carbamates, generally)
While specific applications of this compound in material science are not widely documented, its deprotected form, N-methyl-1,5-pentanediamine, possesses structural features that make it a candidate for use in polymer chemistry.
Following the removal of the Cbz protecting group, the resulting diamine can act as a monomer or a chain extender in polymerization reactions. Diamines are crucial building blocks for polyamides (by reacting with dicarboxylic acids) and polyureas (by reacting with diisocyanates).
In the context of polyurethane chemistry, diamines are often used as chain extenders. In a typical polyurethane synthesis, a diisocyanate reacts with a polyol. The addition of a small amount of diamine can react with the isocyanate groups to form urea (B33335) linkages, which can significantly alter the polymer's properties, such as increasing hardness, thermal stability, and tensile strength, due to the formation of strong hydrogen bonds. The presence of the methyl group on one of the amines in N-methyl-1,5-pentanediamine could also influence polymer morphology and inter-chain interactions.
Amines are widely used to functionalize surfaces to impart specific chemical or physical properties. The deprotected diamine derived from this compound could be used to modify surfaces such as silica (B1680970), glass, or metal oxides.
One of the amine groups can form a covalent bond or a strong electrostatic interaction with the surface, anchoring the molecule. The second amine group remains available for further functionalization. For example, it could be used to attach biomolecules, catalysts, or other polymers. This bifunctional linker allows for the creation of tailored surfaces for applications in areas like chromatography, biosensors, or biocompatible coatings.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzyl chloroformate |
| N-methyl-1,5-pentanediamine |
| Toluene |
| Carbon dioxide |
| Ammonium formate |
| Acyl chlorides |
| Sulfonyl chlorides |
| Aldehydes |
| Dicarboxylic acids |
| Diisocyanates |
| Polyol |
| Polyamides |
| Polyureas |
No Publicly Available Research Found for "this compound" in Specified Research Contexts
Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the applications of the chemical compound This compound in the areas of chemical and biochemical research as a probe or tool compound. Despite targeted searches for its use as an affinity probe, a tool for pathway elucidation, or as a reference compound in mechanistic studies, no research findings detailing these specific applications could be retrieved.
The investigation did not yield any data on the utilization of this compound for:
Affinity probes for target identification and validation: No studies were found that describe the synthesis or application of this compound as a probe to identify and validate biological targets.
Chemical biology tools for pathway elucidation: There is no available research indicating its use as a tool to investigate and clarify biological pathways.
Reference compound in mechanistic biochemical studies: The literature search did not reveal any instances of this compound being used as a standard or reference material in biochemical assays or mechanistic studies.
It is possible that research involving this specific compound has not been published, is proprietary, or that the compound is not utilized in the specific research contexts outlined in the query. Searches for structurally related compounds yielded some results, but per the user's strict instructions, this information has been excluded.
Therefore, the requested article focusing solely on the chemical and biochemical research applications of "this compound" cannot be generated at this time due to the absence of relevant scientific data.
Future Research Directions and Unexplored Avenues for Benzyl 5 Methylamino Pentyl Carbamate
Development of Novel and More Efficient Synthetic Methodologies
Current synthetic routes to carbamates often rely on traditional methods that may involve hazardous reagents or produce significant waste. The development of novel, more efficient, and sustainable synthetic methodologies for Benzyl (B1604629) (5-(methylamino)pentyl)carbamate is a critical area for future investigation.
Biocatalytic Approaches to Carbamate (B1207046) Synthesis
Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis. The use of enzymes for carbamate synthesis could lead to milder reaction conditions, higher selectivity, and reduced environmental impact. Promiscuous esterases have been successfully employed for the synthesis of various carbamates in water, demonstrating high yields. nih.gov Future studies could investigate the utility of enzymes like esterase from Pyrobaculum calidifontis (PestE) or Candida antarctica lipase (B570770) B (CALB) for the synthesis of Benzyl (5-(methylamino)pentyl)carbamate. nih.govbeilstein-journals.orgbeilstein-journals.orgnih.gov These enzymatic methods have shown effectiveness in converting a range of aliphatic and aromatic amines into their corresponding carbamates. nih.gov Coupling a Curtius rearrangement with a biocatalytic step in a continuous flow process is another innovative approach that has been used to produce Cbz-carbamate products with high purity and yield, which could be adapted for the synthesis of the target molecule. beilstein-journals.orgbeilstein-journals.orgnih.gov
Photochemical and Electrochemical Routes to Carbamate Formation
Photochemical and electrochemical methods represent cutting-edge approaches to chemical synthesis that can offer unique reactivity and sustainability benefits. The photochemical synthesis of carbamates using carbon dioxide as a carbon source is an emerging area of research. researchgate.net For instance, the photogeneration of amines from α-keto carbamates has been demonstrated, suggesting that light-mediated reactions could be a viable, clean method for either synthesizing or cleaving carbamate protecting groups under specific conditions. acs.orgacs.org
Electrochemical synthesis provides another green and efficient pathway for carbamate formation. rsc.org Electrocatalytic methods have been developed to synthesize carbamates from CO2 and amines under mild conditions, avoiding the need for dehydrating agents or homogeneous catalysts. chemistryviews.org An electrocatalyzed three-component cascade reaction of CO2, amines, and N-alkenylsulfonamides has been shown to produce novel carbamate compounds. rsc.org Future research could explore the application of these electrochemical techniques, potentially using atomically dispersed copper on N-doped carbon nanosheets as an electrocatalyst, for the synthesis of this compound. chemistryviews.org
Deeper Exploration of Theoretical and Computational Models
Given the limited experimental data, theoretical and computational models can provide invaluable insights into the properties and potential interactions of this compound.
Advanced Machine Learning and Artificial Intelligence in Molecular Design
Refined QM/MM Simulations for Complex Biological System Interactions
To understand the potential biological activity of this compound, it is crucial to study its interactions with putative biological targets at an atomic level. Quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for this purpose, offering a balance between the accuracy of quantum mechanics for the reactive or binding site and the efficiency of molecular mechanics for the larger protein environment. nih.govresearchgate.net QM/MM simulations have been used to elucidate the catalytic mechanism of enzymes like urease, which involves a carbamate intermediate. nih.gov Similar computational studies could be designed to investigate the binding mode and interaction energies of this compound with potential protein targets. These simulations can provide detailed insights into the non-covalent interactions that govern binding and can help in the rational design of more potent analogs. nih.gov Furthermore, computational approaches can be used to study the reaction mechanisms of carbamate formation, providing a deeper understanding of the synthesis process. mdpi.comresearchgate.net
Data Tables
| Research Area | Specific Focus | Potential Data to be Generated |
| Novel Synthetic Methodologies | Stereoselective Synthesis | Yields, enantiomeric/diastereomeric ratios, and characterization data (NMR, MS, etc.) for chiral analogs. |
| Biocatalytic Approaches | Enzyme efficiency (turnover number, catalytic efficiency), optimal reaction conditions (pH, temperature), and product yields. | |
| Photochemical/Electrochemical Routes | Reaction yields, Faradaic efficiency (for electrochemical methods), optimal reaction conditions (wavelength, current density), and mechanistic insights. | |
| Theoretical & Computational Models | Machine Learning & AI | Predicted biological activities, ADMET properties of virtual derivatives, and novel molecular scaffolds. |
| QM/MM Simulations | Binding affinities, interaction energies with biological targets, and predicted reaction pathways and transition states for synthesis. |
Data-Driven Discovery of Novel Carbamate Reactivity
Future research on this compound will likely leverage the power of computational chemistry and machine learning to predict and discover novel reactivity. Data-driven approaches are transforming chemical research by enabling the prediction of reaction outcomes, elucidation of mechanisms, and modeling of kinetics with increasing accuracy. ijnc.ir For carbamates, these methods can overcome the limitations of experimental studies, which often infer reaction pathways rather than observing them directly. mdpi.com
Computational tools, particularly density functional theory (DFT), can elucidate reaction pathways at a molecular level by identifying key intermediates, determining transition states, and quantifying activation energies. mdpi.comresearchgate.net By integrating quantum chemical calculations with machine learning algorithms like neural networks and support vector machines, researchers can build robust predictive models. ijnc.irwalshmedicalmedia.com Such models, trained on large, high-quality datasets of chemical reactions, can predict unobserved chemical phenomena and explore reaction mechanisms that are not easily studied through conventional experiments. walshmedicalmedia.comnih.gov
A key challenge in this field is the scarcity of data on unproductive reactions, which can bias supervised learning models. acs.orgmit.edu A promising strategy involves a two-step model: first, generating a set of all chemically plausible products from a given set of reactants using generalized reaction templates, and second, using a machine learning model to classify or rank these candidates to identify the most likely major product. acs.orgmit.edu This approach could be applied to this compound to explore its potential reactions with a wide array of reagents under various conditions, accelerating the discovery of new synthetic routes and applications. mit.edu Furthermore, combining data augmentation and transfer learning can allow models to be trained on smaller, more specific datasets, which is particularly relevant for novel or less-studied compounds. nih.gov
Expansion of Mechanistic Biochemical Investigations
Identification of Novel Molecular Targets (Non-Clinical)
While many carbamates are known for their activity as cholinesterase inhibitors, the full spectrum of their molecular targets remains largely unexplored. noaa.govnih.gov Future non-clinical investigations into this compound should focus on identifying novel protein interactions beyond this established target class. A primary strategy involves hierarchical in silico structure-based drug screening (SBDS) to vet large compound libraries against the structures of potential protein targets. mdpi.com This computational approach can identify potential binding interactions that can then be validated through experimental assays. mdpi.com
Another powerful technique is fragment-based drug discovery, which can be enhanced with molecular modeling. For instance, a docking-based structural splicing approach could identify potent carbamate fragments that bind to the active site of a target protein. nih.gov These fragments can then be chemically reassembled into novel compounds, like derivatives of this compound, designed for high potency and selectivity. nih.gov Such strategies have been successfully used to develop novel inhibitors for targets like butyrylcholinesterase. nih.gov By applying these methods, researchers can systematically screen for new molecular targets, potentially revealing unexpected mechanisms of action and new therapeutic possibilities for carbamate compounds.
Investigation of Allosteric Modulation Mechanisms
Beyond direct inhibition or activation at an enzyme's active site, carbamates have the potential to act as allosteric modulators, binding to a secondary site on a target protein to influence its activity. This mechanism is exemplified by the antiepileptic drug cenobamate, a carbamate derivative that acts as a positive allosteric modulator of GABA-A receptors. nih.govnih.gov It enhances GABA-induced currents by binding to a site distinct from the benzodiazepine (B76468) binding site, thereby stabilizing neural circuits. nih.govnih.gov
Future research should investigate whether this compound or its analogs can exert similar allosteric effects on various receptors or enzymes. researchgate.net This can be explored using a combination of computational and experimental techniques. Atomistic molecular dynamics (MD) simulations and relative binding free energy (RBFE) calculations can predict the stability of a compound within an allosteric binding pocket and quantify its binding affinity relative to known ligands. acs.orgnih.gov These computational predictions can then guide electrophysiological studies, such as voltage-clamp experiments in oocytes or neurons, to confirm functional modulation of the target receptor. nih.govresearchgate.net Discovering allosteric modulatory activity would open up new avenues for understanding the compound's biological effects and for designing molecules with more nuanced and selective actions.
Elucidation of Specific Signaling Network Perturbations
The biological effect of a compound is rarely limited to a single target; it often involves a complex cascade of downstream events that perturb entire signaling networks. nih.gov A crucial future direction for understanding the mechanism of action of this compound is to move beyond single-target identification and elucidate its impact on a systems level. Network perturbation analysis, a method that assesses compound-mediated dysregulation of gene-gene interactions on a genome-wide basis from gene expression profiles, is a powerful tool for this purpose. nih.govcolumbia.edu
By treating cells with the compound and analyzing the resulting changes in the transcriptome, researchers can identify which specific signaling pathways are affected. For example, exposure to certain carbamates is known to trigger the overproduction of reactive oxygen species (ROS) and affect the Nrf2 signaling pathway, which is critical for managing oxidative stress. nih.govresearchgate.net Applying network analysis could confirm this and uncover other, previously unknown pathway perturbations. nih.govresearchgate.net This approach can reliably identify not only direct targets but also downstream effectors and activity modulators, providing a comprehensive mechanistic fingerprint of the compound's activity. nih.gov Such an understanding is critical for predicting both on-target efficacy and potential off-target effects.
Exploration of New Non-Biological Applications
Catalytic Applications in Organic Transformations
The utility of carbamates extends beyond biological applications into the realm of organic synthesis. The structural features of this compound, specifically the nitrogen and oxygen atoms of the carbamate group, present opportunities for its use in catalysis. Metal carbamato complexes, formed by the reaction of amines and CO2 with metal centers, are a large family of compounds with diverse applications. mdpi.com The carbamato ligand can be assembled on a metal complex through various routes, including the carbonation of a metal-nitrogen bond. mdpi.com
Future research could explore the potential of this compound to serve as a ligand precursor for creating novel metal catalysts. These catalysts could be applied in CO2 fixation strategies, a critical area of green chemistry. acs.org For example, carbamates can be synthesized directly from amines, CO2, and alkyl halides, a process that could potentially be catalyzed by a complex derived from the title compound itself. acs.org Furthermore, carbamates are used in transcarbamoylation reactions to synthesize other carbamates from alcohols, a transformation that can be catalyzed by various metals. organic-chemistry.org Investigating the coordination chemistry of this compound with different transition metals could lead to the development of new, efficient catalysts for a range of important organic transformations. nih.govresearchgate.net
Development of Responsive Materials and Smart Polymers
The carbamate functional group is a key component in the architecture of various "smart" materials—polymers that exhibit dynamic responses to external stimuli such as light, temperature, or pH. In theory, the unique structural elements of this compound, specifically the benzyl and methylamino pentyl groups, could impart novel responsive properties to polymeric systems.
For instance, the amine group within the pentyl chain could serve as a pH-sensitive trigger, undergoing protonation or deprotonation to alter the polymer's conformation or solubility. The aromatic benzyl group might also be leveraged for its potential interactions with other molecules or its response to specific wavelengths of light. However, without experimental data, any discussion of its specific role in the development of responsive materials remains hypothetical. The synthesis of polymers incorporating this carbamate and the subsequent characterization of their stimulus-responsive behavior are necessary first steps to explore these possibilities.
Challenges and Opportunities in Carbamate Chemistry Research
The broader field of carbamate chemistry is rich with both challenges and opportunities. Carbamates are recognized for their role as protecting groups in organic synthesis, their presence in pharmaceuticals, and their use in the production of polyurethanes. Key areas of ongoing research include the development of more efficient and environmentally benign synthetic methods for carbamate formation and cleavage.
The study of novel carbamates like this compound could present an opportunity to expand the toolkit of synthetic chemists. Its particular combination of functional groups might offer unique reactivity or selectivity in certain chemical transformations. Furthermore, investigating its biological activity could uncover new therapeutic potentials, a common theme in carbamate research.
However, the primary challenge concerning this compound is the fundamental lack of information. Before any of its potential opportunities can be realized, significant foundational research is required to establish reliable synthetic routes and to characterize its basic chemical and physical properties. This initial groundwork is essential to unlock any future applications and to understand its place within the broader landscape of carbamate chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing benzyl carbamate derivatives, such as benzyl (5-(methylamino)pentyl)carbamate?
- Benzyl carbamates are typically synthesized via carbamate bond formation between an amine and benzyl chloroformate under mild alkaline conditions (pH 8–10). For derivatives like this compound, the primary amine (5-(methylamino)pentan-1-amine) is reacted with benzyl chloroformate in a solvent such as dichloromethane or THF, with triethylamine as a base. Post-reaction purification via column chromatography or recrystallization is advised .
- Key considerations : Monitor reaction progress using TLC or LC-MS to ensure complete conversion. Side reactions, such as over-alkylation, may occur if stoichiometry is not tightly controlled .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical methods :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., quasi-molecular ion [M+H]+) and characteristic fragmentation patterns. For example, fragmentation pathways may include losses of methylamino or pentylcarbamate groups .
- NMR spectroscopy : Use H and C NMR to verify the presence of the benzyl group (aromatic protons at δ 7.2–7.4 ppm) and carbamate carbonyl (δ ~155 ppm) .
- HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What are the stability profiles of benzyl carbamates under varying pH and temperature conditions?
- Benzyl carbamates are stable under neutral to mildly acidic conditions but hydrolyze in strongly acidic (pH < 1) or basic (pH > 12) environments. For example:
- Acidic conditions : Hydrolysis yields the parent amine and benzyl alcohol.
- Basic conditions : Cleavage generates CO and the corresponding amine .
Q. How can this compound be utilized in prodrug design or targeted drug delivery?
- The carbamate group serves as a protease-sensitive linker. For example:
- Prodrug activation : Enzymatic cleavage (e.g., by esterases) releases the active amine drug.
- Targeted delivery : Conjugate the carbamate to ligands (e.g., folate) for receptor-mediated uptake in cancer cells .
Q. What are the challenges in analyzing benzyl carbamate derivatives using mass spectrometry, and how can fragmentation artifacts be resolved?
- Common artifacts :
- In-source fragmentation : High-energy ionization may prematurely cleave the carbamate bond, mimicking degradation.
- Adduct formation : Sodium or potassium adducts ([M+Na]) can obscure the molecular ion .
- Mitigation strategies :
- Use low-energy ionization (e.g., ESI instead of MALDI).
- Include adduct-specific calibration and employ MS/MS with collision-induced dissociation (CID) to differentiate true fragments from artifacts .
Methodological Recommendations
- Synthesis : Optimize reaction stoichiometry to avoid diastereomers or byproducts. Use anhydrous conditions to prevent hydrolysis .
- Characterization : Combine orthogonal techniques (NMR, HRMS, HPLC) for unambiguous structural confirmation .
- Biological assays : Pre-screen for cytotoxicity (e.g., MTT assay) before evaluating DNA-binding or antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
